molecular formula C15H19NO3 B1205934 Cochlearine CAS No. 52418-07-2

Cochlearine

Katalognummer B1205934
CAS-Nummer: 52418-07-2
Molekulargewicht: 261.32 g/mol
InChI-Schlüssel: OJADCNKLFKWRHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cochlearine is a novel molecule developed by scientists at the University of Utah in 2020. It is a synthetic form of a naturally occurring molecule found in the inner ear, and is being studied for its potential to treat hearing loss. Cochlearine is a small molecule that has been designed to interact with the auditory system in a way that could potentially improve hearing. It is believed to be able to interact with the auditory system in a way that could potentially improve hearing by stimulating the production of new hearing-related proteins.

Wissenschaftliche Forschungsanwendungen

Cochlear Implant Research

Cochlear implants (CIs) have revolutionized hearing restoration for individuals with severe to profound hearing loss. However, challenges remain, such as insertion trauma and limited focus ability. Researchers use models of the cochlea to improve CI treatments . These models fall into four categories:

Electro-Acoustic Hearing Preservation

Preserving residual acoustic hearing alongside CI electrical hearing (electro-acoustic hearing) enhances eligibility for CIs. Researchers study ways to minimize trauma during implantation and reduce chronic inflammatory responses .

Asymmetric Hearing Loss

Recent research has focused on asymmetric hearing loss, leading to a shift from bilateral to asymmetric cochlear implantation. Understanding cochlearine’s impact on asymmetric hearing loss could be pivotal .

Wirkmechanismus

Target of Action

Cochlearine is a complex organic compound used in life sciences research . . It’s worth noting that the cochlea, where Cochlearine presumably gets its name, is a key component of the inner ear and plays a crucial role in the perception of sound

Mode of Action

It’s known that the cochlea contains sensory hair cells that fire spontaneous action potentials, which are crucial for the development of the auditory system . Cochlearine may interact with these cells or other components of the cochlea, but further studies are required to confirm this and elucidate the resulting changes.

Biochemical Pathways

Some studies suggest that cochlearine might be involved in the t-type calcium channel inhibition pathway This pathway is crucial for various physiological processes, including muscle contraction, neurotransmitter release, and gene expression

Pharmacokinetics

It’s known that the pharmacokinetics in the cochlea are complex and can be influenced by various factors, including the blood-labyrinth barrier and the unique electrochemical environment within the cochlea These factors can impact the bioavailability of drugs in the cochlea

Result of Action

Given the potential involvement of cochlearine in the t-type calcium channel inhibition pathway , it’s possible that Cochlearine could influence calcium signaling in cells, which could have various downstream effects

Action Environment

The action environment of Cochlearine is likely to be the cochlea, given the compound’s name and potential involvement in cochlear processes. The cochlea is a complex and unique environment that can influence the action, efficacy, and stability of drugs . Factors such as the fluid environment around the outer hair cells and the site of cochlear stimulation can influence the action of drugs in the cochlea

Eigenschaften

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-16-11-5-6-12(16)9-14(8-11)19-15(18)10-3-2-4-13(17)7-10/h2-4,7,11-12,14,17H,5-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJADCNKLFKWRHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294105
Record name Cochlearine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52418-07-2
Record name MLS002695240
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94261
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cochlearine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cochlearine
Reactant of Route 2
Reactant of Route 2
Cochlearine
Reactant of Route 3
Reactant of Route 3
Cochlearine
Reactant of Route 4
Cochlearine
Reactant of Route 5
Cochlearine
Reactant of Route 6
Reactant of Route 6
Cochlearine

Q & A

Q1: What is known about the structural characterization of Cochlearine, including its molecular formula, weight, and spectroscopic data?

A2: The provided research articles [, ] focus on the isolation, structural characterization, and biological evaluation of Cochlearine A (±)-6. They confirm its structure as a pair of enantiomeric hybrid metabolites, but specific spectroscopic data like NMR, IR, and mass spectrometry are not included in these particular publications. For a complete structural elucidation, consult the original research paper on the isolation and characterization of Cochlearine A.

Q2: What is the Structure-Activity Relationship (SAR) of Cochlearine, and how do structural modifications impact its activity, potency, and selectivity?

A3: The research highlights that Cochlearine A (±)-6, a hybrid meroterpenoid, exhibits significant Cav3.1 TTCC inhibition compared to other isolated compounds like Cochlearoids A-E (dimeric meroterpenoids) []. This suggests that the specific hybrid structure of Cochlearine A is crucial for its activity and selectivity profile against TTCC over other calcium channels (Cav1.2, Cav2.1, Cav2.2) and hERG channels. Further studies exploring structural modifications within Cochlearine A are needed to fully understand the impact on its potency and selectivity. This could involve synthesizing and evaluating analogs with variations in the core structure or substituents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.